molecular formula C18H21Cl2NO4S B2656148 2,4-dichloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylbenzenesulfonamide CAS No. 1795434-91-1

2,4-dichloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylbenzenesulfonamide

Cat. No. B2656148
CAS RN: 1795434-91-1
M. Wt: 418.33
InChI Key: USTNIZOXVYOWTG-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylbenzenesulfonamide, commonly known as DIDS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields. In

Scientific Research Applications

Organic Synthesis and Catalysis

Research in organic synthesis often explores the functionalization of aromatic compounds for creating complex molecules. One study demonstrates the use of water-soluble organic compounds selectively oxidized by aqueous solutions of chloroplatinum(II) and chloroplatinum(IV) salts, showcasing a method that could potentially apply to the synthesis or modification of complex sulfonamides (Labinger et al., 1993).

Material Science

In material science, polymeric materials functionalized with sulfonamide groups have been synthesized, illustrating the versatility of sulfonamide derivatives in creating new materials with potential applications in biotechnology and industry. For example, poly(N-tosyl-ethylene imine-alt-ethylene sulfide) has been synthesized, showing high solubility in common organic solvents and potential for further functionalization (Hori et al., 2011).

Medicinal Chemistry

In medicinal chemistry, derivatives of benzenesulfonamide have been explored for their anticancer and antimicrobial properties. For instance, new dibenzenesulfonamides were synthesized and showed inhibition of carbonic anhydrase isoenzymes associated with cancer, indicating their potential as anticancer drug candidates (Gul et al., 2018). Another study synthesized novel benzenesulfonamides with the 1,3,4-oxadiazole moiety, evaluated for anti-HIV and antifungal activities, demonstrating the broad therapeutic potential of sulfonamide derivatives (Zareef et al., 2007).

properties

IUPAC Name

2,4-dichloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO4S/c1-12-3-5-14(6-4-12)17(25-8-7-22)11-21-26(23,24)18-9-13(2)15(19)10-16(18)20/h3-6,9-10,17,21-22H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTNIZOXVYOWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylbenzenesulfonamide

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